molecular formula C16H10FNO2 B5889663 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5889663
M. Wt: 267.25 g/mol
InChI Key: IDWSFHJCPRPACB-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BF-5m, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of NF-κB, a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. In cancer cells, 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is also stable under various conditions, making it suitable for use in a wide range of experiments. However, 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of more efficient synthesis methods for 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. Additionally, further research is needed to fully understand the mechanism of action of 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential applications in the treatment of cancer and inflammatory diseases. Finally, 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one may have potential applications in the field of biological imaging, and further research is needed to explore this potential use.

Synthesis Methods

The synthesis of 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of 2-fluoroaniline with benzaldehyde to form 2-(2-fluorophenyl)benzyl alcohol. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form 4-(2-fluorophenyl)-2-hydroxy-1-phenylbutan-1-one. This compound is then cyclized in the presence of acetic anhydride and sodium acetate to form 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, with research showing that it inhibits the growth of cancer cells in vitro. 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

(4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWSFHJCPRPACB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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